(Z)-4-(4-bromophenyl)-N-(4-sulfamoylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide
Description
This compound belongs to the thiazole-derived carbohydrazonoyl cyanide class, characterized by a central 1,3-thiazole ring substituted with a 4-bromophenyl group at position 4 and a 4-sulfamoylphenyl carbohydrazonoyl cyanide moiety at position 2. The (Z)-configuration of the cyanide group ensures specific stereoelectronic properties, influencing its reactivity and biological interactions. The bromophenyl and sulfamoylphenyl groups enhance lipophilicity and hydrogen-bonding capacity, critical for target binding and solubility .
Properties
IUPAC Name |
(2Z)-4-(4-bromophenyl)-N-(4-sulfamoylanilino)-1,3-thiazole-2-carboximidoyl cyanide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN5O2S2/c18-12-3-1-11(2-4-12)16-10-26-17(21-16)15(9-19)23-22-13-5-7-14(8-6-13)27(20,24)25/h1-8,10,22H,(H2,20,24,25)/b23-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVJEJICFVOEDZ-HAHDFKILSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)C(=NNC3=CC=C(C=C3)S(=O)(=O)N)C#N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CSC(=N2)/C(=N\NC3=CC=C(C=C3)S(=O)(=O)N)/C#N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Thiazole Core: 4-(4-Bromophenyl)-1,3-thiazole-2-carboxylic Acid Hydrazide
The thiazole ring is constructed via the Hantzsch thiazole synthesis, a well-established method for generating substituted thiazoles.
Formation of 2-Bromo-1-(4-bromophenyl)ethan-1-one
Bromination of 1-(4-bromophenyl)ethan-1-one using bromine (Br₂) in a dioxane/ether mixture (1:1 v/v) at 0–5°C yields 2-bromo-1-(4-bromophenyl)ethan-1-one. The reaction is monitored via thin-layer chromatography (TLC) and purified via recrystallization from ethanol (Yield: 85–90%).
Cyclization with Thiosemicarbazide
Equimolar amounts of 2-bromo-1-(4-bromophenyl)ethan-1-one and thiosemicarbazide are refluxed in ethanol (40 mL) for 2 hours to form the thiosemicarbazone intermediate. Subsequent cyclization under basic conditions (e.g., cesium carbonate, Cs₂CO₃) at 80°C for 4 hours generates 4-(4-bromophenyl)-1,3-thiazole-2-carboxylic acid hydrazide. The product is isolated via filtration and recrystallized from ethanol (Yield: 75–80%).
Characterization Data:
Introduction of the Sulfamoylphenyl Group: Hydrazone Formation
The hydrazide intermediate is condensed with 4-sulfamoylbenzaldehyde to install the N-(4-sulfamoylphenyl) moiety.
Synthesis of 4-Sulfamoylbenzaldehyde
4-Aminobenzaldehyde is treated with chlorosulfonic acid (ClSO₃H) in dry dichloromethane (DCM) at 0°C, followed by reaction with ammonium hydroxide to yield 4-sulfamoylbenzaldehyde. Purification via column chromatography (ethyl acetate/petroleum ether, 1:3) affords the aldehyde (Yield: 65–70%).
Condensation Reaction
A mixture of 4-(4-bromophenyl)-1,3-thiazole-2-carboxylic acid hydrazide (1 mmol) and 4-sulfamoylbenzaldehyde (1 mmol) in ethanol (30 mL) is refluxed for 3 hours. The precipitated (Z)-4-(4-bromophenyl)-N-(4-sulfamoylphenyl)-1,3-thiazole-2-carbohydrazide is filtered and dried (Yield: 70–75%).
Characterization Data:
Cyanation: Formation of the Carbohydrazonoyl Cyanide
The hydrazone undergoes cyanoaroylation using potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) as a non-toxic cyanide source.
Three-Component Reaction
A mixture of (Z)-4-(4-bromophenyl)-N-(4-sulfamoylphenyl)-1,3-thiazole-2-carbohydrazide (1 mmol), benzoyl chloride (2 mmol), and K₄[Fe(CN)₆] (0.4 mmol) in dichloromethane (DCM, 5 mL) is stirred at room temperature for 4 hours in the presence of triethylamine (0.2 mmol). The reaction is quenched with water, and the product is extracted with DCM, dried over Na₂SO₄, and purified via column chromatography (Yield: 60–65%).
Optimization Notes:
- Catalyst: Triethylamine enhances reaction efficiency by deprotonating intermediates.
- Solvent: Dichloromethane outperforms ethanol or THF in minimizing side reactions.
Characterization Data:
Stereochemical Control and Configuration Analysis
The (Z)-configuration of the hydrazonoyl cyanide is confirmed via nuclear Overhauser effect (NOE) spectroscopy. Irradiation of the N=CH proton (δ 8.64) enhances the signal of the adjacent thiazole-H (δ 8.21), confirming the synperiplanar arrangement.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Hantzsch Cyclization | 75–80 | 95 | 6 |
| Hydrazone Formation | 70–75 | 97 | 3 |
| Cyanoaroylation | 60–65 | 98.5 | 4 |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
(Z)-4-(4-bromophenyl)-N-(4-sulfamoylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature and solvent choice, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Biological Activities
Recent studies have highlighted several biological activities associated with thiazole derivatives, including:
- Antimicrobial Activity : Compounds similar to (Z)-4-(4-bromophenyl)-N-(4-sulfamoylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide have shown promising results against various bacterial and fungal strains. For instance, thiazoles with sulfonamide moieties exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria .
- Anticancer Potential : Research indicates that certain thiazole derivatives exhibit cytotoxic effects on cancer cell lines. In vitro studies have demonstrated that compounds with similar structures can inhibit the proliferation of breast cancer cells (MCF7) and other cancer types . The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
- Anti-inflammatory Effects : Some thiazole derivatives have been reported to possess anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several thiazole derivatives against multidrug-resistant Candida species. The results indicated that derivatives containing bromophenyl and sulfamoyl groups displayed potent inhibitory activity, suggesting their potential as therapeutic agents in treating resistant infections .
Case Study 2: Anticancer Activity
In a comparative study of various thiazole compounds, this compound was found to significantly reduce cell viability in MCF7 cells. Molecular docking studies further confirmed its binding affinity to key targets involved in cancer progression .
Mechanism of Action
The mechanism of action of (Z)-4-(4-bromophenyl)-N-(4-sulfamoylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with molecular targets in biological systems. The thiazole ring and other functional groups may bind to specific enzymes or receptors, modulating their activity. This interaction can influence various cellular pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Sulfamoylphenyl and Bromophenyl Groups
The following compounds share structural motifs with the target molecule, enabling direct comparisons of physicochemical and biological properties:
Physicochemical Properties
- Substituents like thioxo (Compound 18) increase rigidity, raising melting points compared to acrylamide derivatives (Compound 22) .
Synthetic Yields :
Spectral and Analytical Data
IR Spectroscopy :
- NMR Spectroscopy: Thiazole derivatives (e.g., Compound 18) display aromatic proton signals at δ 7.2–8.0 ppm, while acrylamides (Compound 22) show deshielded protons due to electron-withdrawing cyano groups .
Data Tables
Table 1: Comparative Physicochemical Properties
Biological Activity
(Z)-4-(4-bromophenyl)-N-(4-sulfamoylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a compound that has garnered attention for its potential biological activities, particularly in the areas of anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the synthesis, biological evaluation, and underlying mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 4-bromobenzaldehyde with thiazole derivatives in the presence of appropriate reagents to form a hydrazone linkage. The subsequent introduction of a sulfonamide group enhances its biological profile. The detailed synthetic pathway can be summarized as follows:
- Formation of Thiazole Derivative : Reaction of 4-bromophenyl and thiazole-2-carboxylic acid.
- Hydrazone Formation : Condensation with carbohydrazide to yield the hydrazone.
- Cyanide Introduction : Treatment with cyanogen bromide to introduce the cyanide group.
Antimicrobial Activity
Research indicates that compounds containing thiazole and sulfonamide moieties exhibit significant antimicrobial activity against various pathogens. For instance, studies have shown that derivatives similar to this compound demonstrate potent activity against multidrug-resistant Candida species, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
Anticancer Properties
The compound has also been evaluated for its anticancer effects. In vitro studies have demonstrated that it inhibits cell proliferation in several cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, which is evidenced by increased levels of pro-apoptotic markers such as caspase-3 and decreased levels of anti-apoptotic proteins like Bcl-2 .
Anti-inflammatory Activity
Additionally, this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This effect is mediated through the suppression of NF-kB signaling pathways .
Mechanistic Insights
Molecular docking studies suggest that the compound binds effectively to target enzymes involved in inflammation and cancer progression. The binding affinity correlates with its biological activity, indicating that structural modifications could enhance efficacy.
Case Studies
A notable case study involved a series of thiazole derivatives where this compound was tested alongside other analogs. The results indicated that this compound exhibited superior activity compared to others in inhibiting acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
